2-Amino-1,5-dimethylimidazo(4,5,b)pyridine
Overview
Description
2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is a heterocyclic aromatic amine that belongs to the imidazopyridine family. This compound is known for its presence in cooked meat and fish, where it forms through the Maillard reaction during high-temperature cooking processes . It has garnered significant attention due to its potential genotoxic and carcinogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine typically involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This environmentally benign method yields the desired product with medium to excellent yields (49%–95%).
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,5-dimethylimidazo(4,5,b)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has several scientific research applications:
Chemistry: It is used as a model compound to study the formation of heterocyclic amines and their reactions.
Biology: Research focuses on its genotoxic and carcinogenic effects, particularly its role in DNA damage and mutation.
Medicine: Studies investigate its potential as a biomarker for exposure to cooked meat and its implications in cancer research.
Mechanism of Action
The mechanism by which 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine exerts its effects involves its interaction with DNA, leading to mutations and potential carcinogenesis. It forms DNA adducts, which can result in errors during DNA replication and repair, ultimately leading to mutations . The molecular targets include various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5,b)pyridine: Another heterocyclic amine found in cooked meat, known for its mutagenic properties.
1,6-Dimethyl-1H-imidazo(4,5,b)pyridin-2-amine: A similar compound with different substituents, also formed during cooking processes.
Uniqueness
2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is unique due to its specific structure and the conditions under which it forms. Its presence in cooked meat and fish, along with its potential health risks, makes it a compound of significant interest in food safety and cancer research.
Properties
IUPAC Name |
1,5-dimethylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRYVWIDWMCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(C(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.